2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid
Description
2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid is a heterocyclic compound that contains a thiophene and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Properties
Molecular Formula |
C12H8N2O2S3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(6-thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H8N2O2S3/c15-10(16)5-18-12-11-7(13-6-14-12)4-9(19-11)8-2-1-3-17-8/h1-4,6H,5H2,(H,15,16) |
InChI Key |
AWGWMRKFZPUBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with pyrimidine precursors under specific conditions. For example, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can be used to form the thiophene ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thiophene derivatives: These compounds contain the thiophene ring and have various applications in medicinal chemistry and material science.
Uniqueness
2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid is unique due to its specific combination of thiophene and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
